

# GSK2245035: A Selective TLR7 Agonist for Immune Modulation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | GSK2245035 maleate |           |
| Cat. No.:            | B15194511          | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

GSK2245035 is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. Primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells, TLR7 recognizes single-stranded RNA viruses and synthetic ligands, triggering a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This targeted activation of the innate immune system makes TLR7 an attractive target for therapeutic intervention in a variety of diseases, including allergic conditions, infectious diseases, and oncology. GSK2245035 was developed as an intranasal formulation to modulate the immune response in the airways, with a primary focus on treating allergic rhinitis and asthma by rebalancing the T-helper 2 (Th2) dominant inflammation characteristic of these conditions.[2][3] [4] This document provides a comprehensive technical overview of GSK2245035, including its mechanism of action, quantitative preclinical and clinical data, and detailed experimental methodologies.

## **Mechanism of Action**

GSK2245035 selectively binds to and activates TLR7 within the endosomal compartment of immune cells.[1][2] This binding event initiates the dimerization of TLR7, leading to the recruitment of the adaptor protein MyD88. The formation of this complex triggers a downstream signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and TNF



receptor-associated factor 6 (TRAF6).[5][6] Ultimately, this pathway culminates in the activation of two key transcription factors:

- Interferon Regulatory Factor 7 (IRF7): Leads to the robust production of type I interferons, particularly IFN- $\alpha$ .[1]
- Nuclear Factor-kappa B (NF-κB): Induces the expression of various pro-inflammatory cytokines, such as TNF-α.[1][5]

GSK2245035 exhibits a preferential stimulation of the IRF7 pathway, resulting in a high ratio of IFN- $\alpha$  to TNF- $\alpha$  induction.[4][7] This profile is thought to be advantageous for treating allergic diseases, as IFN- $\alpha$  can suppress Th2 cytokine responses (e.g., IL-5 and IL-13) and promote a Th1-polarized immune environment.[4][7]

# **Signaling Pathway**

The following diagram illustrates the TLR7 signaling cascade initiated by GSK2245035.





Click to download full resolution via product page

Caption: TLR7 signaling cascade initiated by GSK2245035.





# **Quantitative Data Summary**

The following tables summarize the key quantitative data for GSK2245035 from in vitro, preclinical, and clinical studies.

**Table 1: In Vitro Potency and Selectivity** 

| Assay System | Cytokine Measured | pEC50 | Reference |
|--------------|-------------------|-------|-----------|
| Human PBMCs  | IFN-α             | 9.3   | [4]       |
| Human PBMCs  | TNF-α             | 6.5   | [4]       |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

**Table 2: Preclinical In Vivo Pharmacodynamics** 

(Cynomolaus Monkey)

| Dose<br>(Intranasal) | Analyte | Fold Increase<br>(vs. Predose) | Time Point    | Reference |
|----------------------|---------|--------------------------------|---------------|-----------|
| 3 ng/kg/week         | IFN-α   | ~14.8                          | Not Specified | [7]       |
| 30 ng/kg/week        | IFN-α   | ~14.8                          | Not Specified | [7]       |
| 3 ng/kg/week         | IP-10   | ~40                            | Not Specified | [7]       |
| 30 ng/kg/week        | IP-10   | ~40                            | Not Specified | [7]       |

IP-10 (Interferon-gamma-inducible protein 10) is a downstream biomarker of IFN activity.

## **Table 3: Clinical Trial in Allergic Rhinitis (NCT01788813)**



| Parameter                                  | Placebo (n=14)                            | GSK2245035<br>20 ng (n=14)                | GSK2245035<br>80 ng (n=14)                | Reference |
|--------------------------------------------|-------------------------------------------|-------------------------------------------|-------------------------------------------|-----------|
| Dosing Regimen                             | Intranasal, once<br>weekly for 8<br>weeks | Intranasal, once<br>weekly for 8<br>weeks | Intranasal, once<br>weekly for 8<br>weeks | [4]       |
| Incidence of Cytokine Release Syndrome AEs | 28%                                       | 36%                                       | 93%                                       | [8]       |
| Most Common<br>AE                          | Headache (14%)                            | Headache (28%)                            | Headache (79%)                            | [8]       |
| IP-10 Induction<br>(Nasal & Serum)         | No significant change                     | Dose-related increase                     | Dose-related increase                     | [4]       |

AE: Adverse Event

**Table 4: Clinical Trial in Allergic Asthma (NCT02833974)** 



| Parameter                                        | Placebo (n=14)                         | GSK2245035 20 ng<br>(n=22)                                | Reference |
|--------------------------------------------------|----------------------------------------|-----------------------------------------------------------|-----------|
| Dosing Regimen                                   | Intranasal, once<br>weekly for 8 weeks | Intranasal, once<br>weekly for 8 weeks                    | [3][9]    |
| Primary Endpoint<br>(Late Asthmatic<br>Response) | Not met                                | Not met (%<br>attenuation in FEV1<br>was -4.6% to -10.5%) | [3][9]    |
| Incidence of Any<br>Adverse Event                | 71% (10/14)                            | 95% (21/22)                                               | [3][9]    |
| Incidence of<br>Treatment-Related<br>AEs         | 29% (4/14)                             | 64% (14/22)                                               | [2]       |
| Most Common<br>Treatment-Related AE              | Headache (14%)                         | Headache (27%)                                            | [2]       |
| Pharmacokinetics<br>(Plasma)                     | Not quantifiable                       | Not quantifiable<br>(LLOQ: 2 pg/mL)                       | [2]       |

FEV1: Forced Expiratory Volume in 1 second; LLOQ: Lower Limit of Quantification

## **Detailed Experimental Protocols**

This section provides detailed methodologies for key experiments relevant to the evaluation of GSK2245035. These are standardized protocols and may not reflect the exact internal procedures of GlaxoSmithKline.

# Human Peripheral Blood Mononuclear Cell (PBMC) Isolation and Cytokine Release Assay

Objective: To isolate PBMCs from whole blood and measure cytokine production following stimulation with a TLR7 agonist.

Materials:



- Human whole blood collected in heparinized tubes
- Ficoll-Paque PLUS (or similar density gradient medium)
- Phosphate-Buffered Saline (PBS), sterile, Ca2+/Mg2+ free
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- 50 mL conical tubes
- Centrifuge with swinging-bucket rotor
- 96-well cell culture plates
- GSK2245035 or other TLR7 agonist
- ELISA kits for desired cytokines (e.g., IFN-α, TNF-α, IL-5, IL-13)

#### Protocol:

- PBMC Isolation:
  - 1. Dilute whole blood 1:1 with sterile PBS at room temperature.
  - 2. Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, avoiding mixing of the layers.
  - 3. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
  - 4. After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL tube.
  - 5. Wash the isolated PBMCs by adding PBS to a total volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
  - 6. Discard the supernatant and repeat the wash step.
  - 7. Resuspend the final PBMC pellet in complete RPMI-1640 medium.



- 8. Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.[7][10]
- · Cytokine Release Assay:
  - 1. Adjust the PBMC concentration to 1 x 10<sup>6</sup> viable cells/mL in complete RPMI-1640 medium.
  - 2. Plate 180  $\mu$ L of the cell suspension into each well of a 96-well plate.
  - 3. Prepare serial dilutions of GSK2245035 in complete RPMI-1640 medium. Add 20 μL of each dilution to the appropriate wells in triplicate. Include a vehicle control (medium only).
  - 4. Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
  - 5. After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
  - 6. Carefully collect the supernatant for cytokine analysis. Supernatants can be analyzed immediately or stored at -80°C.
  - 7. Quantify cytokine concentrations using commercial ELISA kits according to the manufacturer's instructions.

## TLR7 Activity Assay using HEK-Blue™ Reporter Cells

Objective: To quantify TLR7 activation by measuring the activity of a reporter gene (Secreted Embryonic Alkaline Phosphatase - SEAP) under the control of an NF-κB-inducible promoter.

#### Materials:

- HEK-Blue™ hTLR7 cells (InvivoGen)
- HEK-Blue™ Detection medium (InvivoGen) or QUANTI-Blue™ Solution (InvivoGen)
- Growth Medium (DMEM, 10% FBS, selective antibiotics as per manufacturer)
- GSK2245035
- 96-well flat-bottom plates



#### Protocol:

- Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions.
- On the day of the assay, wash cells and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium.
- Add 180 μL of the cell suspension (typically 25,000-50,000 cells) to each well of a 96-well plate.
- Add 20  $\mu$ L of GSK2245035 dilutions (prepared in growth medium) to the wells. Include appropriate positive and negative controls.
- Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
- Measure SEAP activity by reading the optical density (OD) at 620-650 nm using a microplate reader. The color change from pink to purple/blue is proportional to the level of TLR7 activation.[11][12]

# Nasal Allergen Challenge (NAC) Clinical Protocol (Generalized)

Objective: To evaluate the effect of a therapeutic agent on the nasal response to a specific allergen in a controlled clinical setting.

#### Materials:

- Standardized allergen extract (e.g., grass pollen, house dust mite) at a predetermined concentration
- Saline solution (negative control)
- Metered-dose nasal spray device capable of delivering a precise volume (e.g., 100  $\mu L$  per actuation)
- Data collection tools: Total Nasal Symptom Score (TNSS) questionnaire, acoustic rhinometer or nasal peak inspiratory flow (NPIF) meter.



#### Protocol:

- Baseline Assessment: Before the challenge, record the participant's baseline nasal symptoms using the TNSS (typically scoring sneezing, rhinorrhea, nasal itching, and congestion on a 0-3 scale). Measure baseline nasal patency using acoustic rhinometry or NPIF.
- Control Administration: Administer one spray of saline into each nostril.
- Post-Control Assessment: After 10-15 minutes, repeat the TNSS and nasal patency measurements.
- Allergen Administration: If the response to saline is negative, administer one spray of the allergen extract into each nostril. The participant should hold their breath during administration to prevent inhalation into the lower airways.[6][13]
- Post-Allergen Assessments: Record TNSS and measure nasal patency at multiple time points post-challenge (e.g., 15, 30, 60 minutes, and then hourly for several hours) to capture both the early and late-phase allergic responses.
- Data Analysis: The primary outcome is typically the change in TNSS from baseline. Objective
  measures of nasal obstruction are also analyzed. In a therapeutic trial, these responses are
  compared between the active treatment group and the placebo group at follow-up visits after
  the treatment period.[4][8]

## **Experimental Workflow Visualization**

The following diagram outlines a typical workflow for evaluating a TLR7 agonist in a clinical setting, incorporating a nasal allergen challenge.





Click to download full resolution via product page

Caption: Clinical trial workflow for evaluating intranasal GSK2245035.

### Conclusion

GSK2245035 is a well-characterized, potent, and selective TLR7 agonist with a preferential ability to induce type I interferons. Preclinical and early clinical studies demonstrated clear target engagement through the induction of the biomarker IP-10.[3][4] In patients with allergic rhinitis, intranasal administration of GSK2245035 was associated with a reduction in allergic



reactivity.[4] However, in a subsequent study in patients with mild allergic asthma, GSK2245035 did not significantly attenuate the allergen-induced asthmatic response, despite evidence of target engagement.[3][9] The compound was generally well-tolerated at lower doses (20 ng), though cytokine-release-syndrome-related adverse events, such as headache, were common, particularly at higher doses (80 ng).[4] The comprehensive data and established methodologies outlined in this guide provide a solid foundation for further research into the therapeutic potential and applications of selective TLR7 agonists like GSK2245035 in various disease contexts.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 2. medrxiv.org [medrxiv.org]
- 3. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and pharmacodynamics of intranasal GSK2245035, a TLR7 agonist for allergic rhinitis: A randomized trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. anilocus.com [anilocus.com]
- 6. EAACI Position paper on the standardization of nasal allergen challenges PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sanguinebio.com [sanguinebio.com]
- 8. Nasal challenges in allergen immunotherapy trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ucallmlabs.com [ucallmlabs.com]
- 11. invivogen.com [invivogen.com]
- 12. invivogen.com [invivogen.com]



- 13. aaaai.org [aaaai.org]
- To cite this document: BenchChem. [GSK2245035: A Selective TLR7 Agonist for Immune Modulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15194511#gsk2245035-as-a-selective-tlr7-agonist]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com